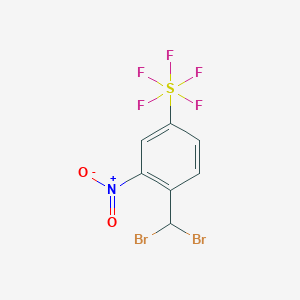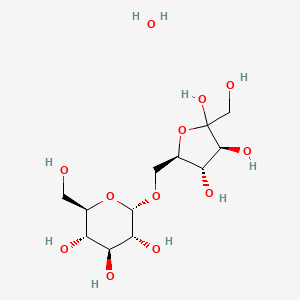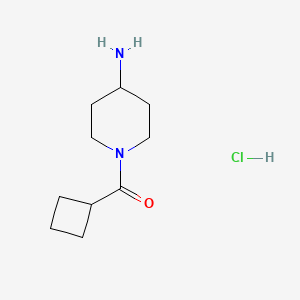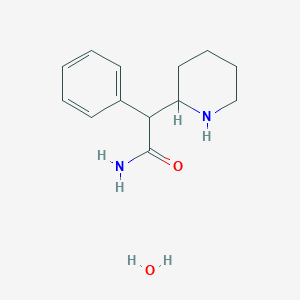
2-(Trifluoromethyl)isonicotinamide
Vue d'ensemble
Description
2-(Trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C7H5F3N2O . It is related to 2-(Trifluoromethyl)isonicotinonitrile, which has a molecular weight of 172.11 .
Synthesis Analysis
The synthesis of trifluoromethyl compounds has been a topic of interest in recent years . For instance, 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H5F3N2O/c8-7(9,10)6-3-5(4-11)1-2-12-6/h1-3H .Chemical Reactions Analysis
Trifluoromethyl groups have been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 190.12 .Applications De Recherche Scientifique
Coordination Chemistry and Crystallography
- 2-(Trifluoromethyl)isonicotinamide (TFMI) demonstrates potential in coordination chemistry, particularly in forming complexes with metals. For example, studies have shown its effectiveness in creating compounds with silver(I) ions, which result in three-dimensional interpenetrating nets linked by hydrogen bonds between adjacent TFMI ligands (Aakeröy, Beatty, & Helfrich, 1998). Additionally, TFMI has been used in the synthesis of copper(II) complexes, demonstrating its versatility as a supramolecular reagent (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).
Molecular Assembly and Supramolecular Chemistry
- TFMI is a key ligand in the formation of assemblies with dimetal building units. This involves a combination of coordinate bonds and intermolecular hydrogen-bond interactions, leading to the creation of polymeric networks with diverse structures depending on the ligands and metal precursors (Bera, Vo, Walton, & Dunbar, 2003).
Pharmaceutical Applications
- In the field of pharmaceuticals, TFMI has been studied for its role in the synthesis of complexes with potential antitumor properties. For instance, N-(2-nitroxyethyl)isonicotinamide, a derivative of TFMI, has been synthesized and used to create palladium and platinum complexes with potential as antitumor medicines (Fedorov et al., 2001).
Crystallography and Phase Transition Studies
- TFMI is involved in studies of phase transitions, such as the observed transition in isonicotinamide-malonic acid complexes. These studies contribute to a deeper understanding of molecular displacement and conformational transformations in crystal structures (Chia & Quah, 2018).
Co-crystal Formation and Solid-State Chemistry
- The formation of crystalline molecular complexes and co-crystals with TFMI is a significant area of research. Investigations into benzoic acid and TFMI complexes have highlighted the robust nature of certain hydrogen bonds, providing insights into the control of crystalline forms in multicomponent systems (Seaton, Parkin, Wilson, & Blagden, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade, particularly in the pharmaceutical and agrochemical industries . This suggests that 2-(Trifluoromethyl)isonicotinamide and related compounds may have potential applications in these areas in the future.
Propriétés
IUPAC Name |
2-(trifluoromethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-3-4(6(11)13)1-2-12-5/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCLPIFLKCTDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)



![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)



